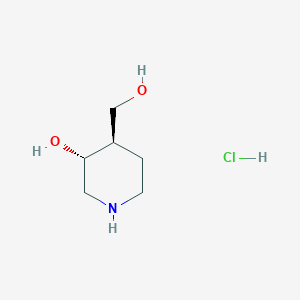
1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride
説明
“1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 . It is listed under the CAS number 2648945-79-1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride” such as its melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
Synthesis and Antidepressant Activity
Research into the synthesis and potential antidepressant activity of derivatives similar to "1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride" has been conducted. A study explored the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives and their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. These derivatives were assessed for potential antidepressant activity using rodent models, indicating the importance of structural modifications for pharmacological activity (Yardley et al., 1990).
Structural Analysis
The structural characteristics of related compounds have been the subject of investigation. For instance, the structure of p-Hydroxyephedrinium dihydrogenphosphate, which shares structural features with "1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride," was elucidated using single-crystal X-ray diffraction. This study provided insights into the molecular conformation and interactions of such compounds (Datta et al., 1994).
Metabolic Studies
Metabolic pathways of phenethylamine derivatives, which are structurally related to "1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride," have been explored. A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified several urinary metabolites, highlighting the metabolic transformations such compounds undergo (Kanamori et al., 2002).
Synthesis of Derivatives
Efforts have also been made in synthesizing derivatives of related compounds for various applications. For example, the synthesis of 1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl was reported, demonstrating the potential for creating novel compounds with specific properties (Dan, 2006).
Monoamine Oxidase Inhibitors
Another avenue of research has involved the development of monoamine oxidase inhibitors, where compounds such as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides were synthesized. These compounds represent a new class of monoamine oxidase inactivators, illustrating the therapeutic potential of structurally related molecules (Ding & Silverman, 1992).
Safety And Hazards
The safety data sheet for a similar compound, “2-Propanone, 1-(4-ethoxy-2-methylphenyl)-”, suggests that in case of inhalation, one should move to fresh air and seek medical attention if breathing becomes difficult . If the compound comes into contact with the skin or eyes, it should be washed off with plenty of water and medical advice should be sought . In case of ingestion, one should rinse the mouth with water and seek immediate medical attention . The compound should be stored properly and disposed of in accordance with local regulations .
特性
IUPAC Name |
1-(4-ethoxy-2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-13-10-5-6-11(9(3)12)8(2)7-10;/h5-7,9H,4,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHRDVANUYCVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-2-methylphenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





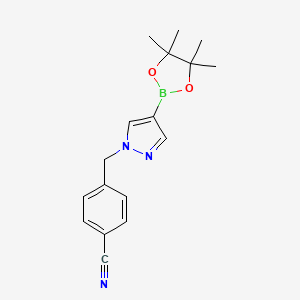
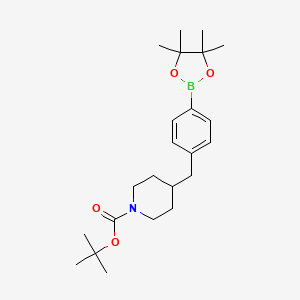
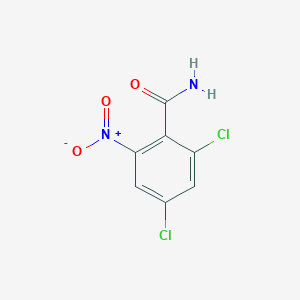
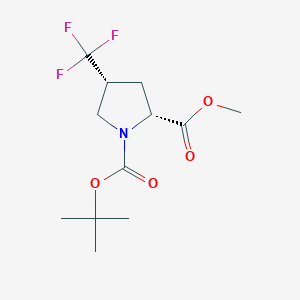

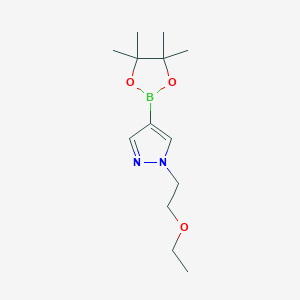
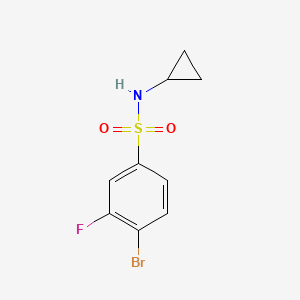
![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)
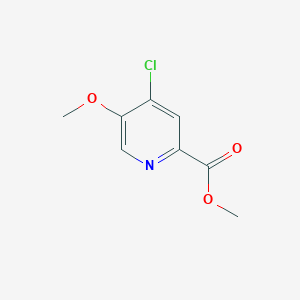
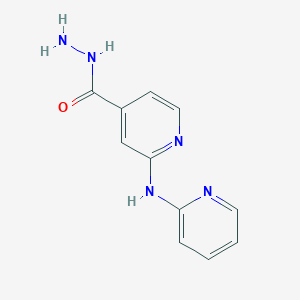
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)
